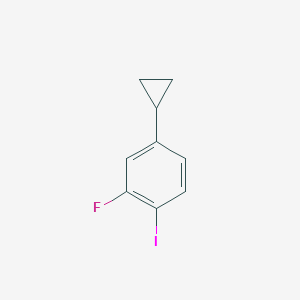
4-Cyclopropyl-2-fluoro-1-iodobenzene
Vue d'ensemble
Description
“4-Cyclopropyl-2-fluoro-1-iodobenzene” is a chemical compound with the molecular formula C9H8FI . It has a molecular weight of 262.07 .
Synthesis Analysis
The synthesis of “4-Cyclopropyl-2-fluoro-1-iodobenzene” involves two stages . In the first stage, 4-cyclopropyl-2-fluoroaniline is reacted with sulfuric acid, potassium iodide, and sodium nitrite in dichloromethane and water at 0°C for about 5 minutes . In the second stage, the reaction mixture is added to a solution of potassium iodide in dichloromethane and water, and the mixture is stirred at 60°C for 3 hours . The yield of this synthesis is approximately 71.28% .
Molecular Structure Analysis
The InChI code for “4-Cyclopropyl-2-fluoro-1-iodobenzene” is 1S/C9H8FI/c10-8-5-7 (6-1-2-6)3-4-9 (8)11/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-Cyclopropyl-2-fluoro-1-iodobenzene” include a predicted boiling point of 245.7±33.0 °C and a predicted density of 1.823±0.06 g/cm3 .
Applications De Recherche Scientifique
Ring-opening Reactions : Donor-acceptor cyclopropanes, when reacted with iodobenzene dichloride, yield ring-opened products that include different donor (e.g., alkyl, aryl, N, and O) and acceptor moieties (e.g., ketones, diesters, and dinitriles) (Garve et al., 2014).
Cyclodextrin Complex Formation : Cyclodextrin's complex formation with fluoro-, chloro-, bromo-, and iodobenzene in aqueous media was studied, revealing that van der Waals force is a primary stabilizing factor for these complexes (Takuma et al., 1990).
Synthesis of Polyimide Precursors : The preparation of trifluorovinyl-containing imides, starting from reactions involving fluoro- and iodobenzene, leads to the synthesis of precursors for polyimide materials, which are important in material science (Yamomoto et al., 1994).
Labeling in High-Performance Liquid Chromatography : 1-Fluoro-2,4-dinitrobenzene is used to selectively label histidine, tyrosine, and cysteine residues in proteins for peptide mapping in high-performance liquid chromatography (Jackson & Young, 1987).
Electrochemical Studies : Electrochemical studies of fluoro- and iodobenzene compounds have been conducted to understand their roles in pharmaceutical and synthetic chemistry, which are crucial in the development of novel drugs and materials (Srinivasu et al., 1999).
Luminescence Enhancement Studies : The use of fluoro- and cyclopropyl-substituted compounds in enhancing the luminescence of certain chemical systems has applications in analytical chemistry, such as in the detection and quantification of various elements or compounds (Si et al., 2001).
Synthesis of Corrosion Inhibitors : Synthesis of triazole derivatives from fluoro- and iodobenzene compounds for potential use as corrosion inhibitors for steels, demonstrating the application in industrial material protection (Negrón-Silva et al., 2013).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that this compound is a versatile building block in 18f radiochemistry and is used in various transition metal-mediated C-C and C-N cross-coupling reactions . These reactions suggest that the compound may interact with a variety of biological targets, depending on the specific context of its use.
Mode of Action
The mode of action of 4-Cyclopropyl-2-fluoro-1-iodobenzene is primarily through its participation in various transition metal-mediated C-C and C-N cross-coupling reactions . In these reactions, the compound acts as a source of iodine, fluorine, and cyclopropyl groups, which can be incorporated into other molecules to modify their properties.
Biochemical Pathways
Given its role in transition metal-mediated c-c and c-n cross-coupling reactions , it is likely that the compound could influence a variety of biochemical pathways, depending on the specific context of its use.
Pharmacokinetics
The compound’s molecular weight of 26207 and predicted boiling point of 245.7±33.0 °C suggest that it may have moderate bioavailability.
Result of Action
Given its role in transition metal-mediated c-c and c-n cross-coupling reactions , it is likely that the compound could have a variety of effects, depending on the specific context of its use.
Propriétés
IUPAC Name |
4-cyclopropyl-2-fluoro-1-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FI/c10-8-5-7(6-1-2-6)3-4-9(8)11/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZTXQPVZAILRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-2-fluoro-1-iodobenzene | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

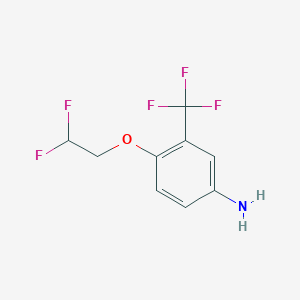
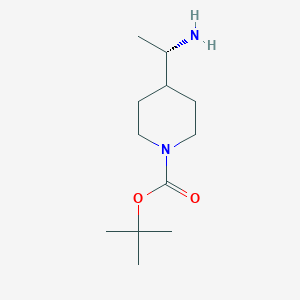

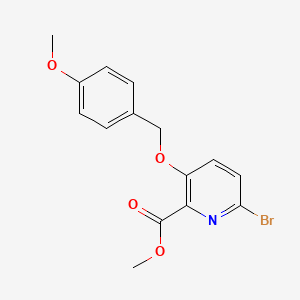

![Spiro[2.5]octan-5-amine](/img/structure/B1397876.png)
![3-Chloro-5-methyl-5h-pyrrolo[2,3-b]pyrazine](/img/structure/B1397878.png)


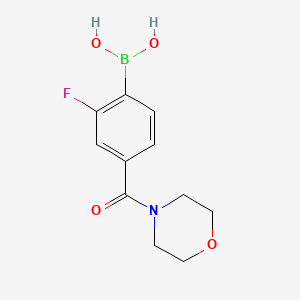
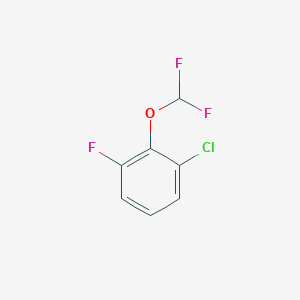
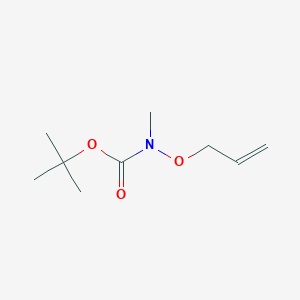

![Methyl pyrazolo[1,5-a]pyridine-5-carboxylate](/img/structure/B1397891.png)